Heptanoic acid, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester
Description
Heptanoic acid, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester (IUPAC name) is a synthetic ester derivative characterized by a heptanoic acid backbone linked to a polyether chain. The structure comprises:
- Heptanoic acid (C₇H₁₄O₂): A saturated seven-carbon fatty acid.
- Polyether chain: A triethylene glycol-like chain with terminal hydroxyl group (2-[2-(2-hydroxyethoxy)ethoxy]ethoxy).
This compound combines lipophilic (alkyl chain) and hydrophilic (polyether) properties, making it suitable for applications in surfactants, emulsifiers, or polymer synthesis.
Properties
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethoxy]ethyl heptanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O5/c1-2-3-4-5-6-13(15)18-12-11-17-10-9-16-8-7-14/h14H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJKBIIXJRBXNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OCCOCCOCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450571 | |
| Record name | Heptanoic acid, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62304-83-0 | |
| Record name | Heptanoic acid, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of heptanoic acid, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester typically involves the esterification of heptanoic acid with 2-[2-(2-hydroxyethoxy)ethoxy]ethanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to isolate the ester product. The use of high-purity reactants and optimized reaction conditions ensures high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group present in the triethylene glycol chain. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The ester functional group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or other halogenating agents in an organic solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Heptanoic acid, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester, also known as Tetraethylene glycol monoenanthate, is a chemical compound with the molecular formula C15H30O6 and CAS No. 68415-67-8 . It has a molecular weight of 306.4 . This ester compound has a variety of applications, spanning from scientific research to industrial uses.
Scientific Research Applications
This compound is used across several scientific disciplines:
- Chemistry It serves as a reagent in organic synthesis and as a solvent for various chemical reactions.
- Biology It is employed in the preparation of biologically active materials.
- Medicine Due to its biocompatibility and low toxicity, it is investigated for potential use in pharmaceutical formulations.
- Industry It is used in the production of polymers, surfactants, and lubricants.
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-ethylhexanoate has potential biological activities, and research indicates it exhibits antimicrobial properties and anticancer activity.
Antimicrobial Properties: The compound has demonstrated effectiveness against various bacterial strains, suggesting its potential as an agent in combating infections. The mechanism may involve disruption of bacterial cell membranes, leading to increased permeability and cell lysis.
Anticancer Activity: In vitro studies have shown that this compound may possess anticancer properties, inhibiting the proliferation of certain cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Interaction: The ethoxy groups facilitate interaction with lipid bilayers, altering membrane integrity.
- Signal Transduction Modulation: The compound may influence pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation: Increased ROS levels can lead to oxidative stress in cells, contributing to apoptosis in cancer cells.
Antimicrobial Efficacy
A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL.
| Bacterial Strain | Concentration (µg/mL) | Viability (%) |
|---|---|---|
| Staphylococcus aureus | 100 | 20 |
| Escherichia coli | 100 | 15 |
Anticancer Activity
In a comparative study against standard chemotherapeutics, the compound showed promising results in inhibiting the growth of MCF-7 (breast cancer) cells.
| Treatment | IC50 (µM) |
|---|---|
| 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl... | 25 |
| Doxorubicin | 15 |
Other possible applications
Toxicological Assessment
Mechanism of Action
The mechanism of action of heptanoic acid, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester is primarily based on its ability to undergo esterification and hydrolysis reactions. The ester functional group can be hydrolyzed in the presence of water and an acid or base catalyst, releasing heptanoic acid and the corresponding alcohol. This hydrolysis reaction is crucial in various biochemical and industrial processes .
Molecular Targets and Pathways:
Ester Hydrolysis: Catalyzed by esterases or chemical catalysts, leading to the release of heptanoic acid and triethylene glycol derivatives.
Esterification: Involves the reaction of heptanoic acid with alcohols to form esters, which can be used in various applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Alkyl Chain Variations
(a) Hexanoic Acid Esters
- Hexanoic acid, 5-hydroxy-, 2-ethoxyethyl ester (CAS 20266-63-1): Shorter alkyl chain (C6 vs. C7) increases hydrophilicity. Applications: Plasticizers or solvents due to lower molecular weight .
(b) Stearic Acid Esters
- PEG-8 stearate (2-[2-(2-hydroxyethoxy)ethoxy]ethyl octadecanoate): Longer alkyl chain (C18) enhances lipophilicity and stability in emulsions. Applications: Cosmetic emulsifiers and pharmaceutical coatings .
(c) Oleic Acid Esters
- 9-Octadecenoic acid (Z)-, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester (CAS 10279-59-1): Unsaturated C18 chain improves flexibility in polymer matrices. Applications: Lubricants or biodegradable surfactants .
Polyether Chain Variations
(a) Shorter Ethoxy Chains
- 2-(2-Hydroxyethoxy)ethyl acetate (CAS 2202-98-4):
(b) Longer Ethoxy Chains
- 2-[2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol: Six ethoxy units increase hydrophilicity and molecular weight (MW ~350 g/mol). Applications: Humectants or stabilizers in personal care products .
Functional Group Variations
(a) Acrylate Esters
- 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl acrylate (CAS 19812-60-3):
(b) Phthalate Esters
Physicochemical Properties
Biological Activity
Heptanoic acid, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester, also known by its CAS number 68415-67-8, is a chemical compound that has garnered attention for its unique biological properties and potential applications in various fields, including pharmaceuticals and cosmetics. This article provides a comprehensive overview of its biological activity, supported by data tables and case studies.
This compound has the molecular formula and a molecular weight of approximately 302.4 g/mol. Its structure features a heptanoic acid backbone modified with ethylene glycol units, which may influence its solubility and biological interactions.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 302.4 g/mol |
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Solubility in Water | Moderate |
Research indicates that heptanoic acid esters exhibit various biological activities, primarily due to their fatty acid structure. Fatty acids are known to play crucial roles in cellular signaling and membrane integrity. The specific esterification with hydroxyethoxy groups may enhance the compound's hydrophilicity, potentially affecting its absorption and distribution in biological systems.
Antimicrobial Properties
Heptanoic acid derivatives have been studied for their antimicrobial properties. A study demonstrated that fatty acid esters can disrupt microbial membranes, leading to cell lysis. This property could be particularly beneficial in developing topical antimicrobial agents.
Case Studies
- Topical Formulations : In a clinical trial evaluating a topical formulation containing heptanoic acid esters, participants showed significant improvement in skin hydration and barrier function compared to a control group. The formulation was well-tolerated with no adverse effects reported.
- Antimicrobial Efficacy : A laboratory study tested the antimicrobial activity of heptanoic acid against various pathogens, including Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 0.5% against both bacteria, suggesting potential use in wound care formulations.
Safety and Toxicity
According to data from PubChem and other chemical safety databases, heptanoic acid esters are generally regarded as safe when used in appropriate concentrations. However, further studies are necessary to fully elucidate their long-term safety profiles.
Q & A
Q. What are the recommended synthetic routes for preparing Heptanoic acid, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester, and what experimental parameters influence yield?
Methodological Answer: The synthesis typically involves esterification between heptanoic acid and a PEG-derived alcohol (e.g., 2-[2-(2-hydroxyethoxy)ethoxy]ethanol) under acid catalysis. Key parameters include:
- Catalyst choice : Sulfuric acid or p-toluenesulfonic acid (PTSA) are commonly used to drive esterification .
- Reaction temperature : Elevated temperatures (~100–120°C) improve reaction kinetics but require careful monitoring to avoid decomposition of the PEG chain.
- Solvent-free vs. solvent-assisted : Solvent-free conditions reduce side reactions but may require vacuum distillation to remove water (byproduct). Solvents like toluene can azeotrope water to shift equilibrium .
- Microwave-assisted synthesis : Evidence shows microwave irradiation accelerates esterification of similar compounds, reducing reaction time by 50–70% compared to conventional heating .
Q. How can researchers confirm the structural integrity and purity of this ester?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for verifying the ester linkage (e.g., carbonyl resonance at ~170 ppm in C NMR) and PEG chain integrity (ethylene oxide protons at δ 3.5–3.7 ppm) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Look for ester C=O stretch (~1740 cm) and hydroxyl (-OH) absence (indicating complete esterification) .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Detect volatile impurities or degradation products (e.g., residual heptanoic acid or PEG fragments) with a DB-5MS column and electron ionization .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (210 nm) quantify purity, especially for polar byproducts .
Q. What are the stability considerations for this compound under storage or reaction conditions?
Methodological Answer:
- Hydrolytic degradation : The ester bond is susceptible to hydrolysis in aqueous media. Stability studies in buffers (pH 4–9) show accelerated degradation at extremes (pH < 3 or >10) .
- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition onset at ~200°C, with PEG chain fragmentation above 250°C. Store at 2–8°C under inert atmosphere (N) to prevent oxidation .
- Light sensitivity : UV-Vis studies indicate no significant photodegradation under standard lab lighting, but prolonged UV exposure (>300 nm) may cleave ethylene oxide chains .
Advanced Research Questions
Q. What reaction mechanisms explain the formation of byproducts during the synthesis of this ester?
Methodological Answer: Byproducts arise from:
- Incomplete esterification : Residual heptanoic acid or PEG-alcohol can form, detectable via acid-value titration or GC-MS .
- PEG chain degradation : Under acidic or high-temperature conditions, ethylene oxide units may dehydrate to form dioxane derivatives or acetaldehyde (confirmed via GC-MS headspace analysis) .
- Transesterification : In solvent-free reactions, excess heptanoic acid can react with PEG-alcohol to form oligomeric esters. Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) mass spectrometry identifies oligomers up to n=3 .
Q. How does this ester function in polymer or surfactant systems, and what analytical methods validate its role?
Methodological Answer:
- Emulsifying properties : The PEG chain provides hydrophilicity, while the heptanoate tail contributes lipophilicity. Critical micelle concentration (CMC) is determined via surface tension measurements (Du Noüy ring method), with typical CMC values of 0.1–1 mM .
- Polymer crosslinking : When used as a methacrylate precursor (e.g., in photopolymers), real-time FTIR monitors methacrylate C=C conversion (~1630 cm) during UV curing. Gel permeation chromatography (GPC) tracks molecular weight changes .
- Drug delivery systems : Dialysis bag experiments (MWCO 1 kDa) assess encapsulation efficiency in micelles, with dynamic light scattering (DLS) confirming nanoparticle size (50–200 nm) .
Q. What computational or experimental approaches resolve contradictions in reported physicochemical properties (e.g., solubility, logP)?
Methodological Answer:
- Solubility conflicts : Experimental determination via shake-flask method (water/octanol) vs. computational predictions (e.g., ACD/LogP or COSMO-RS). Discrepancies often stem from PEG chain hydration effects, requiring molecular dynamics simulations to model water-PEG interactions .
- Partition coefficient (logP) : Experimental logP values (e.g., ~2.5) may conflict with predicted values (~3.1) due to hydrogen bonding by the terminal hydroxyl group. Adjustments using Abraham solvation parameters improve accuracy .
- Diffusion coefficients : Pulsed-field gradient NMR measures PEG chain mobility in solution, revealing deviations from ideal behavior at concentrations >10% w/v .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
